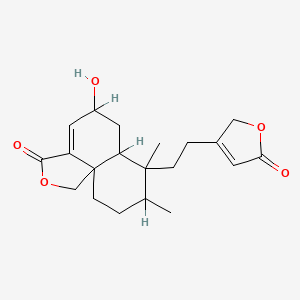

Articulin

Description

Properties

CAS No. |

75478-98-7 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

5-hydroxy-7,8-dimethyl-7-[2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |

InChI |

InChI=1S/C20H26O5/c1-12-3-6-20-11-25-18(23)15(20)8-14(21)9-16(20)19(12,2)5-4-13-7-17(22)24-10-13/h7-8,12,14,16,21H,3-6,9-11H2,1-2H3 |

InChI Key |

CIYUVACHWWSUHM-UHFFFAOYSA-N |

SMILES |

CC1CCC23COC(=O)C2=CC(CC3C1(C)CCC4=CC(=O)OC4)O |

Canonical SMILES |

CC1CCC23COC(=O)C2=CC(CC3C1(C)CCC4=CC(=O)OC4)O |

Synonyms |

80 kDa articulin 86 kDa articulin articulin articulins |

Origin of Product |

United States |

Foundational & Exploratory

Synergistic Anti-inflammatory Effects of Articulin Components: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Articulin is a multi-component formulation traditionally used for its anti-inflammatory properties, particularly in the management of osteoarthritis. This technical guide delves into the synergistic anti-inflammatory mechanisms of its core components: Withania somnifera (Ashwagandha), Boswellia serrata (Indian Frankincense), Curcuma longa (Turmeric), and Zinc. This paper synthesizes available preclinical and clinical data to elucidate the individual and combined effects of these components on key inflammatory pathways. Experimental protocols for pivotal assays are detailed, and signaling pathways are visualized to provide a comprehensive resource for researchers and drug development professionals. The evidence suggests that the therapeutic efficacy of this compound is likely due to the synergistic and additive interactions of its constituents, which target multiple nodes within the inflammatory cascade.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The management of chronic inflammation often requires long-term therapeutic intervention, which can be associated with significant side effects from conventional anti-inflammatory drugs. This compound, a formulation rooted in traditional medicine, presents a multi-targeted approach to inflammation modulation. Its constituent herbs, Withania somnifera, Boswellia serrata, and Curcuma longa, have been individually recognized for their anti-inflammatory properties. The inclusion of zinc further complements this formulation, given its crucial role in immune function and inflammatory regulation. This whitepaper aims to provide a detailed technical overview of the synergistic anti-inflammatory effects of this compound's components, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Components and their Mechanisms of Action

The anti-inflammatory effects of this compound's components are attributed to their active constituents: withanolides from Withania somnifera, boswellic acids from Boswellia serrata, curcumin from Curcuma longa, and the trace element zinc.

-

Withania somnifera : The primary active compounds, withanolides, have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-12 (IL-12). This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3][4][5]

-

Boswellia serrata : The boswellic acids, particularly acetyl-11-keto-β-boswellic acid (AKBA), are potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[6] By inhibiting this pathway, Boswellia serrata reduces the production of inflammatory mediators that contribute to pain and swelling in conditions like osteoarthritis.[7]

-

Curcuma longa : Curcumin, the active polyphenol in turmeric, exerts its anti-inflammatory effects through multiple mechanisms. A primary mode of action is the inhibition of the NF-κB pathway, which it shares with Withania somnifera.[8] This leads to the downregulation of various inflammatory cytokines and enzymes.

-

Zinc : This essential trace mineral plays a critical role in modulating the immune response and has demonstrated antioxidant and anti-inflammatory activities.[9] Zinc can inhibit the activation of NF-κB, thereby reducing the expression of its target genes, including TNF-α and IL-1β.[9]

Synergistic Anti-inflammatory Effects and Quantitative Data

The combination of this compound's components is believed to result in synergistic or additive anti-inflammatory effects, targeting the inflammatory cascade at multiple points. The concurrent inhibition of both the NF-κB and 5-LOX pathways by different components is a prime example of this multi-pronged approach.

Clinical Evidence: Curcuma longa and Boswellia serrata Combination

A randomized, double-blind, placebo-controlled clinical trial conducted by Haroyan et al. (2018) provides significant quantitative data supporting the superior efficacy of a combination of Curcuma longa and Boswellia serrata extracts compared to Curcuma longa alone in patients with osteoarthritis.

| Outcome Measure | Curcumin + Boswellia Group (Mean Change from Baseline) | Curcumin Only Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | p-value (Combination vs. Placebo) | p-value (Combination vs. Curcumin Only) |

| WOMAC Pain Index | -2.5 ± 1.2 | -1.9 ± 1.1 | -1.1 ± 1.0 | < 0.05 | < 0.05 |

| WOMAC Stiffness Index | -1.8 ± 0.9 | -1.4 ± 0.8 | -0.8 ± 0.7 | < 0.05 | Not statistically significant |

| WOMAC Physical Function Index | -11.2 ± 6.5 | -8.5 ± 5.9 | -4.8 ± 5.2 | < 0.05 | < 0.05 |

| Patient's Global Assessment (VAS) | -3.1 ± 1.5 | -2.3 ± 1.3 | -1.4 ± 1.2 | < 0.05 | < 0.05 |

| Data adapted from Haroyan et al., 2018.[1][2] |

Signaling Pathways and Experimental Workflows

Multi-target Inhibition of Inflammatory Pathways

The synergistic effect of this compound's components can be visualized as a multi-pronged attack on the inflammatory cascade. Withania somnifera, Curcuma longa, and Zinc all converge on the NF-κB pathway, while Boswellia serrata targets the parallel 5-LOX pathway.

Caption: Multi-target inhibition of inflammatory pathways by this compound components.

Experimental Workflow for Assessing Anti-inflammatory Synergy

A generalized workflow for evaluating the synergistic anti-inflammatory effects of this compound's components in a preclinical setting is outlined below.

Caption: Generalized experimental workflow for synergy assessment.

Detailed Experimental Protocols

NF-κB Inhibition Assay (EMSA - Electrophoretic Mobility Shift Assay)

This protocol is adapted from methodologies used to assess the effect of curcumin on NF-κB activation.

Objective: To determine if a test compound inhibits the binding of NF-κB to its DNA consensus sequence.

Materials:

-

Nuclear extraction buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)

-

NF-κB consensus oligonucleotide probe (biotin-labeled)

-

Poly(dI-dC)

-

Binding buffer (e.g., LightShift™ Poly(dI-dC))

-

Loading buffer

-

Polyacrylamide gel (non-denaturing)

-

TBE buffer

-

Nylon membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat cells with the test compound(s) for a specified duration.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS) to induce NF-κB activation.

-

Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol. Determine the protein concentration of the nuclear extracts.

-

Binding Reaction: In a microfuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer. Add the biotin-labeled NF-κB probe and incubate at room temperature.

-

Electrophoresis: Add loading buffer to the binding reactions and load the samples onto a non-denaturing polyacrylamide gel. Run the gel in TBE buffer until the dye front has migrated an appropriate distance.

-

Transfer and Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Crosslink the DNA to the membrane. Block the membrane and then incubate with streptavidin-HRP conjugate. Wash the membrane and incubate with a chemiluminescent substrate.

-

Imaging: Visualize the bands on an imaging system. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.

5-LOX Inhibition Assay

This protocol is a generalized method for assessing the inhibition of the 5-lipoxygenase enzyme.

Objective: To measure the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl with ATP and CaCl2)

-

Test compound(s)

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, add the 5-LOX enzyme and the test compound at various concentrations. Incubate for a short period at room temperature.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader. The product of the 5-LOX reaction can be detected directly or through a coupled enzymatic reaction that produces a detectable signal.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion

The components of this compound exhibit a multi-targeted approach to mitigating inflammation. The synergistic and additive effects of Withania somnifera, Boswellia serrata, Curcuma longa, and zinc on key inflammatory pathways, particularly the NF-κB and 5-LOX pathways, provide a strong rationale for their combined use. The available clinical data, although limited, supports the enhanced efficacy of these components when used in combination. Further preclinical studies focusing on dose-response matrices and the calculation of combination indices are warranted to definitively quantify the synergistic interactions. The detailed experimental protocols and pathway diagrams provided in this whitepaper serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this multi-component anti-inflammatory formulation.

References

- 1. Withania somnifera inhibits NF-kappaB and AP-1 transcription factors in human peripheral blood and synovial fluid mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The immunomodulatory role of withania somnifera (L.) dunal in inflammatory diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Vistas for the Nutraceutical Withania somnifera in Inflammaging | MDPI [mdpi.com]

- 6. A double blind, randomized, placebo controlled study of the efficacy and safety of 5-Loxin® for treatment of osteoarthritis of the knee - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pilot, randomized, double‐blind, placebo‐controlled trial to assess the safety and efficacy of a novel Boswellia serrata extract in the management of osteoarthritis of the knee - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yenn.co.za [yenn.co.za]

- 9. Frontiers | Curcuma longa and Boswellia serrata Extracts Modulate Different and Complementary Pathways on Human Chondrocytes In Vitro: Deciphering of a Transcriptomic Study [frontiersin.org]

The Synergistic Interaction of Withania somnifera and Boswellia serrata in Cartilage Protection: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Current therapeutic strategies primarily focus on symptomatic relief and fail to address the underlying pathology of cartilage degradation. This technical guide explores the synergistic potential of two prominent Ayurvedic herbs, Withania somnifera (Ashwagandha) and Boswellia serrata (Indian Frankincense), in the protection and preservation of articular cartilage. Drawing upon evidence from in vitro, in vivo, and clinical studies, this document elucidates their individual and combined mechanisms of action, focusing on the modulation of key inflammatory and catabolic signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals in the field of chondroprotection.

Introduction: The Challenge of Cartilage Degeneration in Osteoarthritis

Articular cartilage, an avascular and aneural tissue, possesses a limited capacity for self-repair. In osteoarthritis, an imbalance between anabolic and catabolic processes, driven by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leads to the degradation of the extracellular matrix (ECM).[1] This process is primarily mediated by matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), which cleave essential cartilage components like aggrecan and type II collagen. The activation of signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), in chondrocytes plays a pivotal role in orchestrating this destructive cascade.

Withania somnifera: Anabolic and Anti-inflammatory Properties

Withania somnifera, commonly known as Ashwagandha, has been traditionally used for its anti-inflammatory and rejuvenating properties. Its primary bioactive constituents, the withanolides, have demonstrated significant chondroprotective effects.

Mechanism of Action

-

Inhibition of Catabolic Enzymes: Aqueous extracts of Withania somnifera root have been shown to inhibit the gelatinase activity of collagenase (MMP-8), a key enzyme in cartilage degradation.[2][3]

-

Anti-inflammatory Effects: Withania somnifera extracts can suppress the production of pro-inflammatory mediators. Studies have shown that it can inhibit the activation of NF-κB and AP-1 transcription factors in human peripheral blood and synovial fluid mononuclear cells.[1][4] This leads to a downstream reduction in the expression of inflammatory cytokines like TNF-α and IL-1β.[1]

-

Reduction of Glycosaminoglycan (GAG) Release: In vitro studies using human osteoarthritic cartilage explants have demonstrated that Withania somnifera extracts can significantly reduce the release of glycosaminoglycans, indicating a preservation of the cartilage matrix.[5][6]

Boswellia serrata: Potent Anti-inflammatory and Chondroprotective Effects

Boswellia serrata gum resin is a rich source of boswellic acids, particularly 3-O-acetyl-11-keto-β-boswellic acid (AKBA), which are potent anti-inflammatory agents.[7][8]

Mechanism of Action

-

Inhibition of Key Inflammatory Enzymes: Boswellic acids are known to be specific inhibitors of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the production of pro-inflammatory leukotrienes.[7][9] They also inhibit cyclooxygenase (COX) enzymes, further reducing inflammation.[10][11]

-

Suppression of NF-κB and MAPK Signaling: Boswellia serrata extract has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation and cartilage catabolism.[10][11][12] This leads to the downregulation of various downstream targets, including MMPs and pro-inflammatory cytokines.

-

Inhibition of MMPs and Preservation of ECM: Numerous studies have demonstrated the ability of Boswellia serrata to inhibit the expression and activity of MMPs, including MMP-3 and MMP-13, in chondrocytes.[7][10][12][13] This directly contributes to the preservation of type II collagen and aggrecan in the cartilage matrix.

-

Reduction of Pro-inflammatory Cytokines: Boswellia serrata extract significantly reduces the levels of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both in vitro and in vivo models of osteoarthritis.[8][10]

Synergistic Interaction of Withania somnifera and Boswellia serrata

While direct in vitro studies systematically evaluating the synergistic interaction of Withania somnifera and Boswellia serrata on chondrocytes are limited, evidence from multi-herbal formulations and their individual mechanisms of action strongly suggests a synergistic or additive effect in cartilage protection. A clinical study on a herbomineral formulation containing both Withania somnifera and Boswellia serrata demonstrated a significant decrease in pain severity and disability scores in osteoarthritis patients.

The proposed synergistic mechanism is based on the multi-targeted inhibition of the inflammatory and catabolic pathways in chondrocytes. By targeting different key molecules and pathways involved in cartilage degradation, the combination of these two herbs can achieve a more comprehensive and potent chondroprotective effect than either herb alone.

Data Presentation: Quantitative Effects on Cartilage Protection

The following tables summarize the quantitative data from various studies on the effects of Withania somnifera and Boswellia serrata on key markers of cartilage health.

Table 1: In Vitro Effects of Withania somnifera on Cartilage

| Parameter | Model System | Treatment | Concentration | Result | Reference |

| GAG Release | Human OA Cartilage Explants | Aqueous Root Extract | 0.05 mg/mL | Statistically significant short-term decrease in GAG release in 50% of patients | [3] |

| Gelatinase Activity | Collagenase Type 2 | Aqueous Root Extract | - | Significant and reproducible inhibition | [3] |

| Nitric Oxide (NO) Release | Human OA Cartilage Explants | Aqueous Root Extract | - | Significant decrease in a subset of patients | [5][6] |

| NF-κB Activation | Human Mononuclear Cells | Ethanol Root Extract | - | Inhibition of nuclear translocation | [4] |

Table 2: In Vitro Effects of Boswellia serrata on Cartilage

| Parameter | Model System | Treatment | Concentration | Result | Reference |

| MMP-3 Expression | IL-1β-stimulated SW1353 Chondrocytes | B. serrata Extract (FJH-UBS) | - | Inhibition of mRNA expression | [10] |

| MMP-13 Expression | IL-1β-stimulated SW1353 Chondrocytes | B. serrata Extract (FJH-UBS) | - | Inhibition of mRNA expression | [10] |

| Aggrecan Expression | IL-1β-stimulated SW1353 Chondrocytes | B. serrata Extract (FJH-UBS) | - | Increased mRNA expression | [10] |

| Type II Collagen Expression | IL-1β-stimulated SW1353 Chondrocytes | B. serrata Extract (FJH-UBS) | - | Increased mRNA expression | [10] |

| 5-LOX Activity | - | AKBA | - | Potent inhibition | [8] |

| NF-κB Activation | Macrophages | B. serrata Extract | - | Inhibition of p65 phosphorylation | [8] |

Table 3: In Vivo Effects of Boswellia serrata in MIA-Induced Osteoarthritis in Rats

| Parameter | Treatment | Dosage | Result | Reference |

| Knee Joint Swelling | Standardized B. serrata Gum Resin Extract (BSRE) | 50, 75, 100 mg/kg BW | Significant mitigation | [10] |

| Cartilage Destruction | Standardized B. serrata Gum Resin Extract (BSRE) | 50, 75, 100 mg/kg BW | Significant mitigation | [10] |

| Serum NO, PGE2, LTB4, IL-6, TNF-α | Standardized B. serrata Gum Resin Extract (BSRE) | 50, 75, 100 mg/kg BW | Significant reduction | [10] |

| Synovial MMP-3, MMP-13 mRNA | Standardized B. serrata Gum Resin Extract (BSRE) | 50, 75, 100 mg/kg BW | Substantial decrease | [10] |

| Synovial COL2A1, Aggrecan mRNA | Standardized B. serrata Gum Resin Extract (BSRE) | 50, 75, 100 mg/kg BW | Marked upregulation | [10] |

Experimental Protocols

In Vitro Model: IL-1β-Stimulated Chondrocyte Culture

-

Chondrocyte Isolation: Articular cartilage is harvested from a suitable source (e.g., bovine or human) and minced. The tissue is then subjected to enzymatic digestion, typically with pronase and collagenase, to isolate primary chondrocytes.[11]

-

Cell Culture: Isolated chondrocytes are cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

Inflammatory Stimulation: To mimic osteoarthritic conditions, chondrocytes are stimulated with a pro-inflammatory cytokine, most commonly IL-1β, at a concentration of 10 ng/mL for 24-48 hours.[2][9][11]

-

Treatment: Cells are pre-treated with various concentrations of Withania somnifera extract, Boswellia serrata extract, or their combination for a specified period before or concurrently with IL-1β stimulation.

-

Analysis: Culture supernatants are collected to measure the levels of secreted inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) and cartilage degradation markers (e.g., MMPs, GAGs). Cell lysates can be used for Western blotting or RT-qPCR to analyze protein and gene expression levels of key signaling molecules.

In Vivo Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

-

Induction of Osteoarthritis: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of rats is performed. MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to cell death and subsequent cartilage degeneration that mimics human osteoarthritis.[10][13] Doses typically range from 1 to 4 mg.[13]

-

Treatment: Rats are orally administered with Withania somnifera extract, Boswellia serrata extract, their combination, or a vehicle control for a specified duration (e.g., 28 days).

-

Assessment of Pain and Function: Pain-related behaviors, such as weight-bearing distribution and mechanical withdrawal thresholds, are measured at regular intervals.

-

Histopathological Analysis: At the end of the study, the knee joints are harvested, fixed, and sectioned. Histological staining (e.g., Safranin O-Fast Green) is used to assess cartilage structure, proteoglycan loss, and overall joint integrity.

-

Biochemical Analysis: Serum and synovial fluid can be collected to measure levels of inflammatory cytokines and cartilage degradation biomarkers.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Inflammatory signaling pathways in chondrocytes and points of inhibition by Withania somnifera and Boswellia serrata.

Caption: Experimental workflow for in vitro evaluation of chondroprotective effects.

Conclusion and Future Directions

The evidence presented in this whitepaper strongly supports the individual chondroprotective effects of Withania somnifera and Boswellia serrata. Their distinct yet complementary mechanisms of action, primarily centered on the inhibition of inflammatory and catabolic pathways, provide a strong rationale for their combined use in the management of osteoarthritis. The multi-targeted approach offered by this combination holds significant promise for not only alleviating the symptoms of OA but also for potentially slowing the progression of cartilage degradation.

Future research should focus on well-designed in vitro and in vivo studies that directly compare the individual and combined effects of standardized extracts of Withania somnifera and Boswellia serrata. Such studies will be crucial for elucidating the precise nature of their synergistic interaction at the molecular level and for optimizing dosage and formulation for clinical applications. Furthermore, long-term, large-scale clinical trials are warranted to definitively establish the efficacy and safety of this herbal combination as a disease-modifying therapy for osteoarthritis.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Withania somnifera inhibits NF-kappaB and AP-1 transcription factors in human peripheral blood and synovial fluid mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. Frontiers | A standardized Boswellia serrata extract shows improvements in knee osteoarthritis within five days-a double-blind, randomized, three-arm, parallel-group, multi-center, placebo-controlled trial [frontiersin.org]

- 6. caringsunshine.com [caringsunshine.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic potential of Boswellia serrata in arthritis management: mechanistic insights into COX-2, 5-LOX, and NFĸB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boswellia serrata Extracts Ameliorates Symptom of Irregularities in Articular Cartilage through Inhibition of Matrix Metalloproteinases Activation and Apoptosis in Monosodium-Iodoacetate-Induced Osteoarthritic Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.sciepub.com [pubs.sciepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Boswellic acids and glucosamine show synergistic effect in preclinical anti-inflammatory study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiarthritic activity of a standardized, multiherbal, Ayurvedic formulation containing Boswellia serrata: in vitro studies on knee cartilage from osteoarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Articulin's Core Herbal Components: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of the principal herbal ingredients found in Articulin, a formulation designed to support joint health. The primary constituents examined are Withania somnifera (Ashwagandha), Boswellia serrata (Indian Frankincense), Curcuma longa (Turmeric), and Zingiber officinale (Ginger). Understanding the absorption, distribution, metabolism, and excretion (ADME) of the bioactive compounds within these botanicals is critical for optimizing their therapeutic potential and ensuring consistent clinical outcomes. This document synthesizes current scientific literature, presenting quantitative pharmacokinetic data, detailed experimental methodologies, and visualizations of relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Pharmacokinetic Data of Bioactive Herbal Constituents

The oral bioavailability of the key bioactive compounds in these herbs is often limited in their natural state. The following tables summarize the pharmacokinetic parameters from various human and preclinical studies. It is important to note that these values can be significantly influenced by the formulation, dosage, and whether the supplement is taken with food.

Table 1: Pharmacokinetics of Withanolides from Withania somnifera

| Compound | Subject | Dose | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Citation |

| Withanoside IV | Human | 400 mg WS-35 extract | Sustained Release | 49.5 | 1.57-1.76 | - | 8.86 | [1] |

| Withanoside IV | Human | 400 mg WS-2.5 extract | Immediate Release | - | 1.57-1.76 | - | 2.43 | [1] |

| Withaferin A | Human | 400 mg WS-35 extract | Sustained Release | - | 0.9-2.28 | - | 10.35-10.95 | [1] |

| Withanolide A | Human | 400 mg WS-35 extract | Sustained Release | - | 0.9-2.28 | - | 10.35-10.95 | [1] |

| 12-deoxywithastramonolide | Human | 400 mg WS-35 extract | Sustained Release | - | 0.9-2.28 | - | 10.35-10.95 | [1] |

| Withanoside IV | Rat | 500 mg/kg WSE | - | 13.833 ± 3.727 | 0.750 ± 0.000 | - | - | [2] |

| Withaferin A | Rat | 500 mg/kg WSE | - | 124.415 ± 64.932 | 0.250 ± 0.000 | - | - | [2] |

| 12-Deoxy-withastramonolide | Rat | 500 mg/kg WSE | - | 57.536 ± 7.523 | 0.291 ± 0.102 | - | - | [2] |

| Withanolide A | Rat | 500 mg/kg WSE | - | 7.283 ± 3.341 | 0.333 ± 0.129 | - | - | [2] |

WS-35: Standardized to 35% withanolide glycosides; WS-2.5: Standardized to 2.5% withanolides; WSE: Withania somnifera extract.

Table 2: Pharmacokinetics of Boswellic Acids from Boswellia serrata

| Compound | Subject | Dose | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Citation |

| AKBA | Human | 333 mg SLBSP | Solid Lipid Particles | 8.04 ± 1.67 | 1.5 | 136.7 ± 56.77 | 6.8 ± 3.0 | [3] |

| KBA | Human | 333 mg SLBSP | Solid Lipid Particles | 23.83 ± 4.41 | 2.3 | 165.7 ± 24.5 | 2.45 ± 0.3 | [3] |

| AKBA & KBA | Human | - | Hybrid-hydrogel | - | 6.3 | - | 15.5 | [[“]] |

AKBA: 3-O-acetyl-11-keto-beta-boswellic acid; KBA: 11-keto-boswellic acid; SLBSP: Solid lipid particles of Boswellia serrata extract.

Table 3: Pharmacokinetics of Curcuminoids from Curcuma longa

| Compound | Subject | Dose | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Citation |

| Curcumin | Human | - | Nanoemulsion | - | - | - | - | [5] |

| Curcumin Glucuronide | Human | - | Nanoemulsion | - | - | - | - | [5] |

| Curcumin Sulfate | Human | - | Nanoemulsion | - | - | - | - | [5] |

Quantitative data for curcumin is highly variable and formulation-dependent. Many studies report plasma levels below the limit of quantification for free curcumin, with metabolites being more readily detectable.

Table 4: Pharmacokinetics of Gingerols and Shogaols from Zingiber officinale

| Compound | Subject | Dose | Formulation | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | t½ (h) | Citation |

| 6-Gingerol glucuronide | Human | 2.0 g ginger | - | 0.85 ± 0.43 | 65.6 ± 44.4 | 65.6 ± 44.4 | < 2 | [6] |

| 8-Gingerol glucuronide | Human | 2.0 g ginger | - | 0.23 ± 0.16 | 73.1 ± 29.4 | 18.1 ± 20.3 | < 2 | [6] |

| 10-Gingerol glucuronide | Human | 2.0 g ginger | - | 0.53 ± 0.40 | 75.0 ± 27.8 | 50.1 ± 49.3 | < 2 | [6] |

| 6-Shogaol glucuronide | Human | 2.0 g ginger | - | 0.15 ± 0.12 | 65.6 ± 22.6 | 10.9 ± 13.0 | < 2 | [6] |

| Free 10-Gingerol | Human | 2.0 g ginger extract | - | 9.5 ± 2.2 (ng/mL) | 60 | - | 2.1 | [7] |

| Free 6-Shogaol | Human | 2.0 g ginger extract | - | 13.6 ± 6.9 (ng/mL) | 60 | - | 1.3 | [7] |

Note: Free forms of many gingerols are often undetectable in plasma, with their glucuronide and sulfate conjugates being the primary circulating forms.

Experimental Protocols

The pharmacokinetic data presented above are derived from studies employing rigorous methodologies. Below are detailed summaries of representative experimental protocols.

Protocol 1: Pharmacokinetic Study of a Solid Lipid Particle Formulation of Boswellia serrata Extract in Healthy Humans

-

Study Design: An open-label, single-dose pharmacokinetic study.

-

Subjects: Ten healthy human volunteers.

-

Intervention: A single oral dose of 333 mg of solid lipid particles of Boswellia serrata extract (SLBSP).

-

Blood Sampling: Pharmacokinetic blood samples were collected at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, and 12 hours post-administration.

-

Analytical Method: Plasma levels of 11-keto-β-boswellic acid (KBA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA) were measured using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Parameters were estimated using Phoenix WinNonlin (Build 6.4.0.768) software.[3][8][9]

Protocol 2: Pharmacokinetic Study of Ginger Constituents in Healthy Humans

-

Study Design: A dose-escalation, single oral dose study.

-

Subjects: A total of 27 healthy human volunteers.

-

Intervention: Participants were administered ginger at doses ranging from 100 mg to 2.0 g.

-

Blood Sampling: Blood samples were collected at various time points from 15 minutes to 72 hours post-dose.

-

Analytical Method: Plasma concentrations of 6-, 8-, 10-gingerol, 6-shogaol, and their glucuronide and sulfate conjugates were determined by a validated LC-MS/MS method. Free forms were often undetectable.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters.[6][10]

Protocol 3: Quantification of Curcuminoids and their Metabolites in Human Plasma

-

Sample Preparation: A 100 µL aliquot of human plasma was mixed with an internal standard solution. The mixture was then extracted with ethyl acetate. The supernatant was collected, dried under nitrogen gas, and the residue was reconstituted in the mobile phase.

-

Chromatography: The extracted compounds were separated on a BetaBasic-8 column using a mobile phase of 50% acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Detection and quantification were performed on a triple quadrupole mass spectrometer coupled with an API electrospray source operating in negative ion mode.

-

Validation: The method was validated according to US FDA Good Laboratory Practice (GLP) criteria, with a linearity range of 2–1000 ng/mL for curcumin, its metabolites, and other curcuminoids.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of the herbal ingredients in this compound are attributed to their modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway by Curcumin

Curcumin is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of solid lipid Boswellia serrata particles in healthy subjects | Scilit [scilit.com]

- 4. consensus.app [consensus.app]

- 5. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of solid lipid Boswellia serrata particles in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

In-Silico Modeling of Articulin Compounds Binding to Inflammatory Mediators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases, such as osteoarthritis, represent a significant global health burden. The management of these conditions often involves the use of anti-inflammatory agents that target key mediators of the inflammatory cascade. "Articulin" is an herbal formulation containing active compounds from Withania somnifera (Ashwagandha), Boswellia serrata (Indian Frankincense), and Curcuma longa (Turmeric), which have been traditionally used for their anti-inflammatory properties. The primary bioactive constituents responsible for these effects are withanolides, boswellic acids, and curcumin, respectively.[1][2] These compounds have been shown to modulate various inflammatory pathways, making them promising candidates for the development of novel therapeutics.

This technical guide provides an in-depth overview of the in-silico modeling of these "this compound compounds" and their binding interactions with key inflammatory mediators. We will explore the molecular docking and dynamics simulations of these compounds against crucial targets such as Nuclear Factor-kappa B (NF-κB), Cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines, which are pivotal in the pathophysiology of inflammatory disorders. This guide will also present detailed experimental protocols for conducting such in-silico studies and summarize the available quantitative data to facilitate further research and drug discovery efforts in this domain.

Key Inflammatory Mediators and Signaling Pathways

The anti-inflammatory effects of this compound's active compounds are primarily attributed to their interaction with critical signaling pathways and inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][6] The active compounds in this compound, particularly curcumin, have been shown to interfere with this pathway.[7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation.[9][10] This pathway consists of a cascade of protein kinases that, upon activation by extracellular stimuli, phosphorylate and activate downstream targets, leading to the production of inflammatory mediators.[11] Compounds from Withania somnifera have been suggested to modulate MAPK signaling.[12]

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[13] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[14][15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several in-silico studies have investigated the potential of withanolides and boswellic acids to inhibit COX enzymes.[16][17][18]

In-Silico Modeling Workflow

In-silico drug discovery and modeling provide a powerful and cost-effective approach to identify and optimize potential therapeutic agents. The general workflow involves several key steps from target identification to the analysis of molecular interactions.

Quantitative Data from In-Silico Studies

The following tables summarize the binding affinities of this compound's active compounds with various inflammatory mediators, as determined by molecular docking studies. Binding energy is a measure of the strength of the interaction between a ligand and a protein, with more negative values indicating a stronger binding affinity.

Table 1: Binding Affinities of Withanolides with Inflammatory Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Withaferin A | GRP78 | -8.7 | [5] |

| Withaferin A | SARS-CoV-2 Mpro | -9.83 | [5] |

| Withanolide B | Bovine NLRP9 | -10.5 | [9] |

| Withaferin A | COX-2 | Not Specified | [16][17] |

| Withanolide D | COX-2 | Not Specified | [16][17] |

Table 2: Binding Affinities of Boswellic Acid Derivatives with Inflammatory Targets

| Compound | Target Protein | IC50 | Binding Energy (kcal/mol) | Reference |

| Acetyl-11-keto-β-boswellic acid (AKBA) | 5-LOX | 1.5 µM | Not Specified | [19] |

| 11-keto-β-Boswellic acids | COX-1 | 6–17µM | Not Specified | [18] |

| 3-O-acetyl-11-keto-β-BA (AKBA) | COX-1 | 6 µM (platelets), 32 µM (isolated enzyme) | Not Specified | [20] |

Table 3: Binding Affinities of Curcumin and its Derivatives with Inflammatory Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Curcumin | NF-κB | > -10 | [21] |

| Curcumin Derivatives (20 out of 50) | NF-κB | < -10 | [21] |

| Curcumin | NF-κB p50 subunit | -6.93 | [8] |

| Curcumin | NF-κB (2DBF) | -6.2 | [22] |

| Bisdemethoxycurcumin | NF-κB | -2218.61 (FullFitness Score) | [23] |

| Bisdemethoxycurcumin | COX-2 | -1156.81 (FullFitness Score) | [23] |

| Curcumin Analogue 1 | COX-2 | -8.2 | [14] |

| Curcumin Analogue 2 | COX-2 | -7.6 | [14] |

| Curcumin Analogue 3 | COX-2 | -7.5 | [14] |

| Curcumin | COX-2 | -8.9 | [24] |

| Bis-demethoxycurcumin | SARS-CoV Spike Protein (6CRV) | -10.98 | [25] |

| Bis-demethoxycurcumin | SARS-CoV-2 Spike Protein (6M0J) | -10.01 | [25] |

Experimental Protocols for In-Silico Modeling

This section provides a generalized, step-by-step protocol for conducting in-silico modeling studies, from ligand and protein preparation to the analysis of results.

Protocol 1: Ligand Preparation

-

Obtain Ligand Structures: Download the 2D or 3D structures of the ligands (e.g., withaferin A, boswellic acid, curcumin) from chemical databases like PubChem.

-

3D Structure Generation and Optimization: If starting with 2D structures, convert them to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

File Format Conversion: Save the optimized ligand structures in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina). This step often involves assigning partial charges and defining rotatable bonds.

Protocol 2: Protein Preparation

-

Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, NF-κB) from the Protein Data Bank (PDB).

-

Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

-

Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for defining the correct ionization and tautomeric states of amino acid residues and for forming hydrogen bonds.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

File Format Conversion: Save the prepared protein structure in a format compatible with the docking software (e.g., PDBQT).

Protocol 3: Molecular Docking using AutoDock Vina

-

Define the Binding Site (Grid Box): Specify the search space for the docking simulation by defining a grid box around the active site of the target protein. The coordinates and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by using active site prediction tools.

-

Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters such as the exhaustiveness of the search.

-

Run the Docking Simulation: Execute the AutoDock Vina software from the command line, providing the configuration file as input.

-

Analyze Docking Results: The output will include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand within the protein's active site. Lower binding energies indicate more favorable binding. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues can be visualized using molecular visualization software like PyMOL or Discovery Studio.

Protocol 4: Molecular Dynamics (MD) Simulation using GROMACS

-

System Preparation: Place the best-docked protein-ligand complex from the molecular docking study into a simulation box and solvate it with an appropriate water model (e.g., TIP3P).

-

Add Ions: Add ions to neutralize the system and to mimic physiological salt concentrations.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Conduct a two-step equilibration process. First, perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. Second, perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

Production MD Run: Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the protein-ligand complex's dynamic behavior.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the detailed interactions between the protein and the ligand over time.

Protocol 5: Binding Free Energy Calculation (MM/PBSA)

-

Extract Snapshots: Extract snapshots (frames) from the stable part of the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the molecular mechanics (MM) energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (often estimated from the solvent-accessible surface area, SASA).

-

Compute Binding Free Energy: Calculate the binding free energy by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Conclusion

In-silico modeling serves as a powerful tool in modern drug discovery, offering valuable insights into the molecular interactions between bioactive compounds and their biological targets. The active constituents of this compound—withanolides, boswellic acids, and curcumin—have demonstrated significant potential as modulators of key inflammatory pathways. The compiled quantitative data from molecular docking studies consistently show favorable binding affinities of these compounds to inflammatory mediators such as NF-κB and COX enzymes, supporting their traditional use as anti-inflammatory agents.

The provided protocols offer a foundational framework for researchers to conduct their own in-silico investigations into these and other natural products. By leveraging these computational techniques, the scientific community can accelerate the identification and optimization of novel anti-inflammatory drug candidates, paving the way for the development of more effective and targeted therapies for a range of inflammatory conditions. Further validation of these in-silico findings through in-vitro and in-vivo studies is a critical next step in translating this promising research into clinical applications.

References

- 1. 2.11. Binding free energy calculation using MM-PBSA [bio-protocol.org]

- 2. classcentral.com [classcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. LigParGen Server [zarbi.chem.yale.edu]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Protein-Ligand Complex [mdtutorials.com]

- 16. quora.com [quora.com]

- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

- 20. Docking-Based Virtual Screening Using PyRx Tool: Autophagy Target Vps34 as a Case Study | Semantic Scholar [semanticscholar.org]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 24. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 25. reddit.com [reddit.com]

The Pharmacological Profile of Articulin's Herbal Components: A Technical Guide to their Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Articulin is an Ayurvedic formulation designed to support joint health, particularly in the context of osteoarthritis. It is not a single plant but a combination of herbal extracts and minerals. This technical guide delves into the core of this compound's efficacy by focusing on the discovery, characterization, and mechanisms of action of the principal bioactive compounds found in its key herbal ingredients: Withania somnifera (Ashwagandha), Boswellia serrata (Indian Frankincense), and Curcuma longa (Turmeric). This document provides a comprehensive overview of the quantitative analysis of these compounds, detailed experimental protocols for their isolation and characterization, and a visual representation of their modulation of key signaling pathways implicated in the pathophysiology of osteoarthritis.

Bioactive Compounds in Withania somnifera (Ashwagandha)

Withania somnifera, a revered herb in Ayurvedic medicine, is recognized for its adaptogenic, anti-inflammatory, and analgesic properties.[1] Its therapeutic effects in the context of osteoarthritis are largely attributed to a group of naturally occurring steroidal lactones known as withanolides.[2][3]

Key Bioactive Compounds and Quantitative Analysis

The primary withanolides with demonstrated bioactivity relevant to osteoarthritis are Withaferin A and Withanolide D.[4][5] These compounds have been shown to possess anti-inflammatory, and chondroprotective properties.[1][6] Quantitative analysis of these markers is crucial for the standardization and quality control of W. somnifera extracts. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[2][4]

| Bioactive Compound | Plant Part | Extraction Method | Analytical Method | Reported Concentration (% w/w in extract) | Reference |

| Withaferin A | Roots & Leaves | Methanol Extraction | HPLC | 1.8% | [2] |

| Withanolide D | Roots & Leaves | Methanol Extraction | HPLC | 2.5% | [2] |

Experimental Protocols

A common method for the extraction of withanolides from W. somnifera plant material involves solvent extraction.[7]

-

Sample Preparation: Dried and powdered root or leaf material of W. somnifera is used as the starting material.

-

Solvent Extraction: The powdered material is subjected to extraction with methanol or ethanol.[7] This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonic extraction.[2] For instance, soaking 100g of the powder in 500ml of ethanol for 24-48 hours at room temperature with occasional agitation is a typical protocol.[7]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Column chromatography is a standard technique for the isolation and purification of individual withanolides from the crude extract.[3][7]

-

Stationary Phase: Silica gel is commonly used as the stationary phase in the column.

-

Mobile Phase: A gradient solvent system, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the withanolides of interest.

-

Crystallization: The fractions containing the purified withanolide are pooled, concentrated, and the compound is crystallized to obtain a pure sample.

Signaling Pathways in Osteoarthritis

Withanolides exert their anti-arthritic effects by modulating key inflammatory signaling pathways. They have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which are critical transcription factors that regulate the expression of pro-inflammatory cytokines and matrix-degrading enzymes.[1] Furthermore, they can reduce the activity of collagenase enzymes, thereby protecting the cartilage matrix from degradation.[1]

Bioactive Compounds in Boswellia serrata (Indian Frankincense)

The gum resin of Boswellia serrata has been utilized for centuries in traditional medicine for its potent anti-inflammatory properties. The primary bioactive constituents responsible for these effects are a group of pentacyclic triterpenic acids known as boswellic acids.[8]

Key Bioactive Compounds and Quantitative Analysis

Among the various boswellic acids, 3-O-acetyl-11-keto-β-boswellic acid (AKBA) is considered one of the most potent inhibitors of pro-inflammatory enzymes.[9] Other significant boswellic acids include α-boswellic acid, β-boswellic acid, 11-keto-β-boswellic acid (KBA), 3-O-acetyl-α-boswellic acid, and 3-O-acetyl-β-boswellic acid.[10] The quantification of these compounds is essential for ensuring the therapeutic efficacy of B. serrata extracts.

| Bioactive Compound | Plant Part | Extraction Method | Analytical Method | Reported Concentration Range (% w/w in extract) | Reference |

| 11-keto-β-boswellic acid (KBA) | Gum Resin | Methanol Extraction | HPLC | 4.91 - 5.66 | [10] |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Gum Resin | Methanol Extraction | HPLC | 1.13 - 3.38 | [10] |

| α-boswellic acid | Gum Resin | Methanol Extraction | HPLC | 5.61 - 7.29 | [10] |

| β-boswellic acid | Gum Resin | Methanol Extraction | HPLC | 15.80 - 20.99 | [10] |

| 3-O-acetyl-α-boswellic acid | Gum Resin | Methanol Extraction | HPLC | 1.64 - 3.57 | [10] |

| 3-O-acetyl-β-boswellic acid | Gum Resin | Methanol Extraction | HPLC | 6.89 - 12.92 | [10] |

| Total Boswellic Acids | Gum Resin | Methanol Extraction | HPLC | 35.98 - 53.68 | [10] |

Experimental Protocols

The oleo-gum resin of B. serrata is the source of boswellic acids.

-

Extraction: The dried gum resin is powdered and extracted with a suitable solvent, such as methanol.[11]

-

Filtration and Concentration: The extract is filtered and concentrated under vacuum to yield the crude extract.

A validated High-Performance Liquid Chromatography (HPLC) method is used for the simultaneous quantification of the six major boswellic acids.[10]

-

Chromatographic System: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) is employed.[10]

-

Detection: Detection is carried out using a UV detector at wavelengths of 210 nm and 248 nm.[10]

-

Quantification: The concentration of each boswellic acid is determined by comparing the peak area with that of a certified reference standard.

Signaling Pathways in Osteoarthritis

Boswellic acids, particularly AKBA, are potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[9] They also inhibit other key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the transcription factor NF-κB.[12] By inhibiting these pathways, boswellic acids reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, and matrix metalloproteinases (MMPs), thereby preventing cartilage degradation.[8][[“]][14]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijsr.net [ijsr.net]

- 3. ijpbs.net [ijpbs.net]

- 4. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo, Extract from Withania somnifera Root Ameliorates Arthritis via Regulation of Key Immune Mediators of Inflammation in Experimental Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]

- 8. foliuslabs.com [foliuslabs.com]

- 9. Bioactive Compounds in Osteoarthritis: Molecular Mechanisms and Therapeutic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Quantitative Determination of 3-O-Acetyl-11-Keto-βBoswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb [mdpi.com]

- 12. Therapeutic potential of Boswellia serrata in arthritis management: mechanistic insights into COX-2, 5-LOX, and NFĸB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Boswellia serrata Extracts Ameliorates Symptom of Irregularities in Articular Cartilage through Inhibition of Matrix Metalloproteinases Activation and Apoptosis in Monosodium-Iodoacetate-Induced Osteoarthritic Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of SOX9 in Modulating Gene Expression in Articular Cartilage

Disclaimer: The initially requested topic, "Articulin," does not correspond to a recognized scientific molecule involved in articular cartilage gene expression. "this compound" is the brand name for an herbal supplement. Therefore, this guide focuses on SOX9 (SRY-Box Transcription Factor 9) , a well-established master regulator of chondrogenesis and a critical factor in the maintenance and function of articular cartilage. This document is intended for researchers, scientists, and drug development professionals.

Introduction

SOX9 is a transcription factor essential for the development and homeostasis of articular cartilage. It governs the expression of a vast network of genes that define the chondrocyte phenotype, including the primary components of the cartilage extracellular matrix (ECM). Dysregulation of SOX9 expression or activity is implicated in the pathogenesis of osteoarthritis (OA), making it a key therapeutic target for cartilage repair and regeneration. This guide provides an in-depth overview of SOX9's function in modulating gene expression in articular cartilage, detailing the signaling pathways that regulate its activity, the genes it controls, and the experimental protocols used to study its function.

Data Presentation: SOX9-Regulated Gene Expression in Chondrocytes

The following tables summarize quantitative data from RNA-sequencing (RNA-Seq) studies, illustrating the impact of SOX9 on the chondrocyte transcriptome.

Table 1: Genes Downregulated Following SOX9 Knockdown in Mouse Chondrocytes [1][2]

This table presents a selection of genes that show a significant decrease in expression when SOX9 is knocked down in primary mouse chondrocytes. These genes are direct or indirect targets of SOX9 and are crucial for the structural and functional integrity of articular cartilage.

| Gene Symbol | Gene Name | Fold Change (Downregulation) | Function in Cartilage |

| Acan | Aggrecan | > 8 | Major proteoglycan, provides compressive strength |

| Col2a1 | Collagen Type II Alpha 1 Chain | > 8 | Primary collagenous component of cartilage ECM |

| Col9a1 | Collagen Type IX Alpha 1 Chain | > 8 | Fibril-associated collagen, links collagen II fibrils |

| Col11a2 | Collagen Type XI Alpha 2 Chain | > 8 | Regulates collagen fibril diameter |

| Hapln1 | Hyaluronan and Proteoglycan Link Protein 1 | > 8 | Stabilizes aggrecan-hyaluronan aggregates |

| Matn1 | Matrilin 1 | > 8 | ECM protein involved in matrix assembly |

| Chad | Chondroadherin | > 6 | ECM protein, mediates cell-matrix interactions |

| Crtl1 | Cartilage Link Protein 1 | > 6 | Component of proteoglycan aggregates |

| Chst11 | Carbohydrate Sulfotransferase 11 | > 6 | Enzyme for chondroitin sulfate synthesis |

| Fgfr3 | Fibroblast Growth Factor Receptor 3 | > 4 | Regulates chondrocyte proliferation and differentiation |

Table 2: Genes Upregulated Following SOX9 Knockdown in Mouse Chondrocytes [1][2]

This table highlights genes that are normally repressed by SOX9. Their increased expression upon SOX9 knockdown indicates a shift away from the chondrocytic phenotype.

| Gene Symbol | Gene Name | Fold Change (Upregulation) | Putative Function/Association |

| Col1a1 | Collagen Type I Alpha 1 Chain | > 8 | Marker of fibrocartilage and dedifferentiation |

| Mmp13 | Matrix Metallopeptidase 13 | > 4 | Degrades collagen type II, associated with OA |

| Runx2 | Runt-related Transcription Factor 2 | > 4 | Promotes chondrocyte hypertrophy and bone formation |

| Ccl2 | C-C Motif Chemokine Ligand 2 | > 4 | Inflammatory chemokine |

| Sfrp1 | Secreted Frizzled Related Protein 1 | > 4 | Wnt signaling inhibitor |

Signaling Pathways Modulating SOX9 Activity

SOX9 expression and activity are tightly regulated by a complex network of signaling pathways. The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways are among the most critical upstream regulators of SOX9 in chondrocytes.

The TGF-β/BMP Signaling Axis

TGF-β and BMPs are potent inducers of chondrogenesis and play a vital role in maintaining cartilage homeostasis.[3][4] They signal through cell surface serine/threonine kinase receptors (Type I and Type II) to activate intracellular mediators known as SMAD proteins.[5][6]

-

TGF-β Signaling: Upon ligand binding, the TGF-β type II receptor phosphorylates and activates the type I receptor (predominantly ALK5 in chondrocytes), which in turn phosphorylates SMAD2 and SMAD3.[4][5] These activated SMADs form a complex with SMAD4, translocate to the nucleus, and cooperate with SOX9 to enhance the expression of key cartilage matrix genes like Col2a1 and Acan.[6]

-

BMP Signaling: BMPs (e.g., BMP-2, BMP-7) bind to their respective receptors, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8.[7][8] These SMADs also complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[7][9] BMP signaling is known to stimulate the expression of SOX9 itself, thereby promoting and maintaining the chondrocytic phenotype.[3][7]

Below is a diagram illustrating the convergence of TGF-β and BMP signaling on SOX9 and its downstream targets.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of SOX9 in articular cartilage.

Isolation and Culture of Primary Articular Chondrocytes

This protocol is adapted from established methods for isolating chondrocytes from articular cartilage for in vitro studies.[10][11][12]

Materials:

-

Articular cartilage tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen/Strep)

-

Collagenase Type II

-

Deoxyribonuclease I (DNase I)

-

Phosphate-Buffered Saline (PBS)

-

Sterile surgical instruments (scalpel, forceps)

-

70 µm cell strainer

-

Centrifuge

-

Cell culture flasks/plates

Procedure:

-

Aseptically harvest articular cartilage from the joint.

-

Wash the tissue extensively with sterile PBS containing Pen/Strep.

-

Mince the cartilage into small pieces (1-2 mm³) using a sterile scalpel.

-

Transfer the minced tissue to a sterile conical tube and wash again with DMEM.

-

Prepare the digestion solution: DMEM supplemented with 10% FBS, Pen/Strep, Collagenase Type II (e.g., 1 mg/mL), and DNase I (e.g., 0.1 mg/mL).

-

Resuspend the minced cartilage in the digestion solution and incubate at 37°C in a shaking incubator or on a rotator for 4-18 hours, until the tissue is fully digested.

-

Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the filtered cell suspension at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and Pen/Strep).

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the chondrocytes at a high density (e.g., 1x10⁵ cells/cm²) in cell culture flasks or plates and culture at 37°C in a humidified incubator with 5% CO₂.

Adenoviral-Mediated SOX9 Knockdown and RNA-Seq Analysis

This workflow outlines the steps for reducing SOX9 expression in primary chondrocytes using an adenoviral vector expressing Cre recombinase in Sox9flox/flox cells, followed by transcriptomic analysis.[1][13]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genomic regions where SOX9 directly binds, providing insight into its direct target genes.[1][14][15][16]

Materials:

-

Cultured primary chondrocytes

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonication equipment

-

SOX9-specific antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Cross-linking: Treat chondrocytes with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with a SOX9-specific antibody (or control IgG) overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify SOX9 binding sites.

Conclusion

SOX9 is a central regulator of gene expression in articular cartilage, orchestrating a complex transcriptional program that is essential for chondrocyte identity and function. Its activity is finely tuned by signaling pathways such as TGF-β and BMP. Understanding the intricate network of SOX9-regulated genes and the signaling cascades that control its function is paramount for developing novel therapeutic strategies aimed at preventing cartilage degradation in diseases like osteoarthritis and promoting effective cartilage regeneration. The experimental approaches detailed in this guide provide a framework for further elucidating the multifaceted role of SOX9 in cartilage biology.

References

- 1. SOX9 Regulates Multiple Genes in Chondrocytes, Including Genes Encoding ECM Proteins, ECM Modification Enzymes, Receptors, and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOX9 Regulates Multiple Genes in Chondrocytes, Including Genes Encoding ECM Proteins, ECM Modification Enzymes, Receptors, and Transporters | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. BMP-5 expression increases during chondrocyte differentiation in vivo and in vitro and promotes proliferation and cartilage matrix synthesis in primary chondrocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boneandcancer.org [boneandcancer.org]

- 11. Isolation and characterization of human articular chondrocytes from surgical waste after total knee arthroplasty (TKA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transduction of passaged human articular chondrocytes with adenoviral, retroviral, and lentiviral vectors and the effects of enhanced expression of SOX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Distinct transcriptional programs underlie Sox9 regulation of the mammalian chondrocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SOX9 and the many facets of its regulation in the chondrocyte lineage - PMC [pmc.ncbi.nlm.nih.gov]

The Ancient Arsenal Against Arthralgia: A Technical Examination of Articulin's Core Components in Traditional Medicine

For Immediate Release

A deep dive into the historical and scientific underpinnings of the botanical and mineral components of Articulin, an Ayurvedic formulation for joint health, reveals a long-standing tradition of use for alleviating joint pain and inflammation. This technical guide synthesizes ethnobotanical knowledge with modern scientific validation, offering researchers, scientists, and drug development professionals a comprehensive look at the traditional applications, quantitative data, and experimental validation of Withania somnifera, Boswellia serrata, Curcuma longa, and Jasad Bhasma for joint disorders.

This compound is an Ayurvedic supplement formulated to support joint health and manage symptoms associated with osteoarthritis.[1][2][3] Its primary constituents, Ashwagandha (Withania somnifera), Shudh Guggul (Boswellia serrata), Haldi (Curcuma longa), and Jasad Bhasma (a zinc complex), have been cornerstones of traditional Indian medicine for centuries, particularly in the management of inflammatory conditions and pain.[4][5][6] This guide explores the historical context of their use, presents available quantitative data, details experimental protocols from pertinent studies, and visualizes key mechanisms and workflows.

Withania somnifera (Ashwagandha): The Rejuvenator for Joint Vitality

Withania somnifera, commonly known as Ashwagandha or Indian Ginseng, is a revered herb in Ayurvedic medicine, classified as a "Rasayana" for its rejuvenating and health-promoting properties.[7][8] Its traditional use extends to a wide range of ailments, with a significant emphasis on musculoskeletal conditions like arthritis and rheumatism.[7][9][10]

Traditional Preparation and Application for Joint Pain

Historical Ayurvedic texts, including the Charaka Samhita, mention Ashwagandha in various formulations for inflammatory and debilitating conditions.[9] Traditional preparations for joint ailments often involved using the root of the plant.[8][11][12] Common methods of administration included:

-

Powder (Churna): The dried root is pulverized and consumed, often mixed with milk or ghee (clarified butter) to enhance its therapeutic effects and bioavailability.[3][12][13]

-

Decoction (Kashaya): The root is boiled in water to create a concentrated liquid extract.[9][13]

-

Paste (Lepa): A paste made from the leaves or roots was applied externally to reduce swelling and pain in the joints.[11][13]

-

Medicated Oil (Taila): Ashwagandha was infused into oils for massage to alleviate vata-related disorders, which in Ayurveda are often associated with joint pain.[11]

Quantitative Data from Traditional and Clinical Use

The following table summarizes the dosages of Withania somnifera as documented in traditional texts and modern clinical trials for joint pain.

| Data Type | Preparation/Extract | Dosage | Condition | Source |

| Traditional Dosage | Whole herb powder | 1-6 grams daily | General well-being | [12] |

| Powder | 3 grams in warm milk | General well-being | [12] | |

| Powder | 5 grams, twice daily | Rheumatoid Arthritis | [14] | |

| Clinical Trial Dosage | Aqueous extract of roots and leaves | 125 mg, twice daily | Knee joint pain | [15] |

| Aqueous extract of roots and leaves | 250 mg, twice daily | Knee joint pain | [6][15] | |

| Standardized extract | 500 mg per day | Knee pain | [6] | |

| Preclinical Study Dosage | Ethanolic root extract | 12 mg/kg & 25 mg/kg p.o. | Inflammation (rats) | [16] |

| Root extract | 600 mg/kg & 800 mg/kg | Collagen-induced arthritis (rats) | [17] | |

| Aqueous root extract | 300 mg/kg p.o. | Collagen-induced arthritis (rats) | [18] |

Experimental Protocols

Scientific investigation into the anti-arthritic properties of Withania somnifera has employed various experimental models.

A common in vivo model to study the anti-inflammatory effects of Withania somnifera is the Collagen-Induced Arthritis (CIA) model in rats .

-

Induction of Arthritis: Arthritis is induced by immunizing rats with bovine type II collagen.[5]

-

Treatment: An aqueous extract of Withania somnifera roots (WSAq) is administered orally at varying doses (e.g., 100, 200, 300 mg/kg body weight) for a specified period (e.g., 20 days).[19]

-

Outcome Measures: The efficacy of the treatment is assessed by monitoring:

-

Arthritic Index: A scoring system to evaluate the severity of inflammation in the paws.[19]

-

Biochemical Markers: Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6), autoantibodies (Rheumatoid Factor, anti-CCP), and markers of oxidative stress are measured in the serum.[5][18][19]

-

Histopathology: Examination of joint tissues for inflammation, pannus formation, and cartilage destruction.[5]

-

Another frequently used model is the Freund's Adjuvant-Induced Arthritis model , which mimics chronic inflammation.

-

Induction of Arthritis: Arthritis is induced by a sub-plantar injection of Complete Freund's Adjuvant (CFA) in the rat's hind paw.[16]

-

Treatment: Ethanolic root extract of Withania somnifera is administered orally.[16]

-

Outcome Measures: Paw volume and arthritic index are measured to assess the anti-inflammatory effect.[16]

A representative example of a clinical trial design is a randomized, double-blind, placebo-controlled study .

-

Participants: Patients diagnosed with knee joint pain and discomfort, often based on the American Rheumatology Association criteria.[20]

-

Intervention: Participants are randomly assigned to receive standardized extracts of Withania somnifera (e.g., 125 mg or 250 mg, twice daily) or a placebo for a defined period (e.g., 12 weeks).[15]

-

Outcome Measures:

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Withania somnifera are attributed to its rich content of withanolides, primarily Withaferin A and Withanolide D.[10] These compounds have been shown to modulate key inflammatory signaling pathways.

-

Inhibition of NF-κB Pathway: Withania somnifera extracts can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4][21]

-

Modulation of MAPK Pathways: The extracts also inhibit the phosphorylation of p38 and JNK/SAPK Mitogen-Activated Protein Kinases (MAPKs), which are involved in inflammatory responses.[1][21]

-

Antioxidant Activity: Ashwagandha exhibits significant antioxidant properties, which help in mitigating the oxidative stress associated with chronic inflammation in arthritic joints.[18][19]

References

- 1. Ashwagandha (Withania somnifera)—Current Research on the Health-Promoting Activities: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. easyayurveda.com [easyayurveda.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. In vivo, Extract from Withania somnifera Root Ameliorates Arthritis via Regulation of Key Immune Mediators of Inflammation in Experimental Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ashwagandha decreases osteoarthritic joint pain [nutraceuticalbusinessreview.com]

- 7. jpccr.eu [jpccr.eu]

- 8. An Overview on Ashwagandha: A Rasayana (Rejuvenator) of Ayurveda - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. scispace.com [scispace.com]

- 11. rjppd.org [rjppd.org]

- 12. Ashwagandha: Herbal Information From WebMD [webmd.com]

- 13. blog.theayurvedaexperience.com [blog.theayurvedaexperience.com]

- 14. Efficacy & safety evaluation of Ayurvedic treatment (Ashwagandha powder & Sidh Makardhwaj) in rheumatoid arthritis patients: a pilot prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A randomized, double blind placebo controlled study of efficacy and tolerability of Withaina somnifera extracts in knee joint pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. plantsjournal.com [plantsjournal.com]

- 17. tandfonline.com [tandfonline.com]

- 18. In vivo, Extract from Withania somnifera Root Ameliorates Arthritis via Regulation of Key Immune Mediators of Inflammation in Experimental Model of Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Withania somnifera (Ashwagandha) root extract on amelioration of oxidative stress and autoantibodies production in collagen-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. naturalhealthresearch.org [naturalhealthresearch.org]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Evaluating the Efficacy of Articulin on Primary Human Chondrocyte Cultures

Introduction